molecular formula C9H8N2O3 B14594469 N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine CAS No. 61631-74-1

N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine

Cat. No.: B14594469
CAS No.: 61631-74-1
M. Wt: 192.17 g/mol
InChI Key: GGYJGQZQWNDAQO-UHFFFAOYSA-N
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Description

N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine is an organic compound characterized by the presence of a nitrophenyl group attached to a prop-2-en-1-ylidene moiety, which is further linked to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine typically involves the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product via a condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the nitrophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The nitrophenyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitrophenyl)hydroxylamine
  • (E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
  • Phenoxy acetamide derivatives

Uniqueness

N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

CAS No.

61631-74-1

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

N-[3-(3-nitrophenyl)prop-2-enylidene]hydroxylamine

InChI

InChI=1S/C9H8N2O3/c12-10-6-2-4-8-3-1-5-9(7-8)11(13)14/h1-7,12H

InChI Key

GGYJGQZQWNDAQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=NO

Origin of Product

United States

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